molecular formula C15H14N4O6S2. 2 H2O B193917 Ceftibuten dihydrate CAS No. 118081-34-8

Ceftibuten dihydrate

Cat. No. B193917
M. Wt: 410.43 2 18.02
InChI Key: SSWTVBYDDFPFAF-DKOGRLLHSA-N
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Description

Ceftibuten dihydrate is a semisynthetic cephalosporin antibiotic for oral administration . It is used to treat bacterial infections in many different parts of the body . The active ingredient is ceftibuten as ceftibuten dihydrate .


Synthesis Analysis

Complexation of ceftibuten dehydrate was performed with hydrated Ni(II) salt in the ratio of 2:1 in aqueous medium at 90°C . The metal complex was then characterized by spectral techniques and thermal analyses . The FT-IR spectral data of the metal complex suggested the monodentate bonding of the metal ion to the carboxylate group .


Molecular Structure Analysis

Ceftibuten dihydrate has a molecular formula of C15H18N4O8S2 and a molecular weight of 446.46 . It can exist in various hydration states . The crystal structures of anhydrous and hydrated ceftibuten were determined and both occur as zwitterions with proton transfer from the carboxylate group adjacent to the β-lactam ring to the N atom of the thiazole ring .


Chemical Reactions Analysis

The FT-IR spectral data of the metal complex suggested the monodentate bonding of the metal ion to the carboxylate group . Spectral evidence also supported the formation of a five-membered ring via coordination of the metal ion to β-lactam nitrogen and carboxylate group of the parent drug .


Physical And Chemical Properties Analysis

Ceftibuten dihydrate has a molecular formula of C15H18N4O8S2 and a molecular weight of 446.46 . The elemental analysis shows that it contains C, 40.35; H, 4.06; N, 12.55; O, 28.67; S, 14.36 .

Scientific Research Applications

  • Enhancing Antibacterial Activity : The synthesis of a Ceftibuten-Copper(II) complex showed enhanced antibacterial activity against Staphylococcus aureus and Salmonella typhi, suggesting potential for increased effectiveness in treating infectious diseases (Dey, Sultan, & Salam, 2020).

  • Metal Complexation for Improved Efficacy : A study on the Nickel(II)-Complex of Ceftibuten Dihydrate demonstrated effective complexation with hydrated Ni(II) salt, enhancing its potential in treating respiratory tract infections (Dey, Sultan, & Salam, 2021).

  • Comparative Treatment for Bronchitis : Ceftibuten was compared with cefaclor for treating bronchitis, indicating similar efficacy and safety (Chirurgi et al., 1991).

  • Activity Against Bacterial Enteropathogens : In vitro studies highlighted Ceftibuten’s significant bioavailability and effectiveness against Enterobacteriaceae, with moderate activity against Campylobacter jejuni (Shawar, Larocco, & Cleary, 1989).

  • Pharmacokinetic Analysis in Humans : Research on the absorption process of Ceftibuten in humans revealed insights into its solubility properties and gastric emptying, which is critical for optimizing its clinical use (Takayoshi et al., 1990).

  • Antimicrobial Activity and Spectrum : Ceftibuten demonstrated potent activity against various pathogens, particularly for urinary tract, respiratory, and genital tract infections (Jones, 1991).

  • Stability to Beta-Lactamases : Studies showed Ceftibuten's improved stability to hydrolysis by several beta-lactamases, indicating its robustness against bacterial resistance mechanisms (Perilli et al., 2001).

  • Clinical Efficacy Review : Ceftibuten has shown efficacy in treating urinary tract infections and respiratory tract infections, demonstrating stability against bacteria producing extended-spectrum beta-lactamases (Wiseman & Balfour, 1994).

  • Therapeutic Overview : Ceftibuten's effectiveness in treating upper and lower respiratory tract infections was highlighted, with good bioavailability and favorable safety profile (Owens, Nightingale, & Nicolau, 1997).

  • In Vitro Activity Against Respiratory Pathogens : The drug's activity against respiratory pathogens, including its stability to beta-lactamase hydrolysis, was studied, emphasizing its potential in treating respiratory infections (Wise, Andrews, Ashby, & Thornber, 1990).

  • Ceftibuten-Avibactam for Urinary Tract Infections : The combination of Ceftibuten-Avibactam showed significant in vitro activity against Enterobacterales, suggesting its potential for treating complicated urinary tract infections (Karlowsky, Hackel, Stone, & Sahm, 2023).

  • Bactericidal Kinetics and Activity : Ceftibuten exhibited high activity against Enterobacteriaceae producing extended spectrum beta-lactamases, highlighting its efficacy in pharmacodynamic models (Bauernfeind, 1991).

  • Concentrations in Bronchial Secretions : Studies on Ceftibuten distribution in bronchial secretions provided insights into its effectiveness in treating chronic bronchitis (Scaglione et al., 1995).

  • Microbiologic Features for Clinical Potential : Ceftibuten's exceptional beta-lactamase stability and potency against Gram-negative pathogens indicated its potential for treating community-acquired respiratory tract infections (Jones, 1995).

  • Pharmacodynamics in a Neutropenic Murine Model : This study assessed Ceftibuten’s efficacy against Enterobacterales, providing data for optimizing dosage selection for clinical efficacy (Lasko, Asempa, & Nicolau, 2021).

Safety And Hazards

Ceftibuten dihydrate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O6S2.2H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);2*1H2/b6-1-;;/t10-,13-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWTVBYDDFPFAF-DKOGRLLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C\CC(=O)O)/C3=CSC(=N3)N)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ceftibuten dihydrate

CAS RN

118081-34-8
Record name Ceftibuten dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118081348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFTIBUTEN DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62F4443RWP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
S Dey, MZ Sultan, MA Salam - Dhaka University Journal of …, 2021 - academia.edu
… In this study, complexation of ceftibuten dihydrate has been performed using Ni(II) salt as metal source. Ceftibuten dihydrate is chemically (+)(6R,7R)-7-[(Z)-2-(2-amino-4-thiazoyl)-4-…
Number of citations: 3 www.academia.edu
WH Barr, M Affrime, CC Lin, V Batra - The Pediatric infectious …, 1995 - journals.lww.com
… Ceftibuten suspension is available from Schering-Plough Corporation (Kenilworth, NJ) as ceftibuten dihydrate powder for reconstitution. Just before dosing 101 ml of purified distilled …
Number of citations: 19 journals.lww.com
RM Menon, WH Barr - Biopharmaceutics & drug disposition, 2002 - Wiley Online Library
Ceftibuten uptake from the apical and basolateral side of Caco‐2 cells grown on transwells was studied. Uptake into the cells showed concentration dependent saturation. The apical …
Number of citations: 15 onlinelibrary.wiley.com
M Grupper, SM Stainton, DP Nicolau… - Antimicrobial Agents …, 2019 - Am Soc Microbiol
A novel antibiotic combination of the oral cephalosporin ceftibuten (CTB) and the β-lactamase inhibitor clavulanate (CLA) is currently in development for urinary tract infections, …
Number of citations: 8 journals.asm.org
K Abdelraouf, SM Stainton… - Antimicrobial Agents and …, 2019 - Am Soc Microbiol
Ceftibuten-clavulanate (CTB-CLA) is a novel β-lactam–β-lactamase combination with potential utility for the management of urinary tract infections caused by extended-spectrum-β-…
Number of citations: 24 journals.asm.org
MB Hickey, ML Peterson, ES Manas, J Alvarez… - Journal of …, 2007 - Elsevier
Crystalline hydrates of hydrolytically susceptible pharmaceuticals are commonly encountered, and are particularly prevalent in the β-lactam class of antibiotics. In order to rationalize …
Number of citations: 46 www.sciencedirect.com
RM Menon, WH Barr - Biopharmaceutics & drug disposition, 2003 - Wiley Online Library
Ceftibuten uptake into Caco‐2 cells and intestinal brush border membrane vesicles is mediated by the dipeptide transport system (PEPT1). The apical to basolateral transport …
Number of citations: 34 onlinelibrary.wiley.com
SP GOVINDAN, S RAJAGOPALAN… - Journal of Research …, 2021 - search.ebscohost.com
… The powder flow nature of the drug substance, ceftibuten dihydrate through funnel found not continuous and required intermittent tapping to initiate flow. Due to the poor flow nature and …
Number of citations: 0 search.ebscohost.com
SP Govindan, R Senthamarai… - Research Journal of …, 2021 - indianjournals.com
There are particular interests in the challenges to develop a flexible dispersible tablet with high drug loading to cover the age groups between >2 years to > 65 yearsin the condition of …
Number of citations: 2 www.indianjournals.com
JW Ogle - Pediatric annals, 1999 - journals.healio.com
… The spectrum and the extent of antibacterial activity of ceftibuten dihydrate is similar to … As such, ceftibuten dihydrate (like cefixime) is less useful for respiratory infections, where S. …
Number of citations: 4 journals.healio.com

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